2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide
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Overview
Description
2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of methoxy, methylsulfonyl, and phenylmethyl groups, which contribute to its distinct properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2,4-dimethoxyaniline with methylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with N,N-bis(phenylmethyl)acetamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the sulfonyl group may produce sulfides .
Scientific Research Applications
2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have similar structural features and are investigated for their anti-HIV activity.
Uniqueness
2-[(2,4-Dimethoxyphenyl)(methylsulfonyl)amino]-N,N-bis(phenylmethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
491843-50-6 |
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Molecular Formula |
C25H28N2O5S |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N,N-dibenzyl-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C25H28N2O5S/c1-31-22-14-15-23(24(16-22)32-2)27(33(3,29)30)19-25(28)26(17-20-10-6-4-7-11-20)18-21-12-8-5-9-13-21/h4-16H,17-19H2,1-3H3 |
InChI Key |
WXXJMRQHINUIRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C)OC |
Origin of Product |
United States |
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